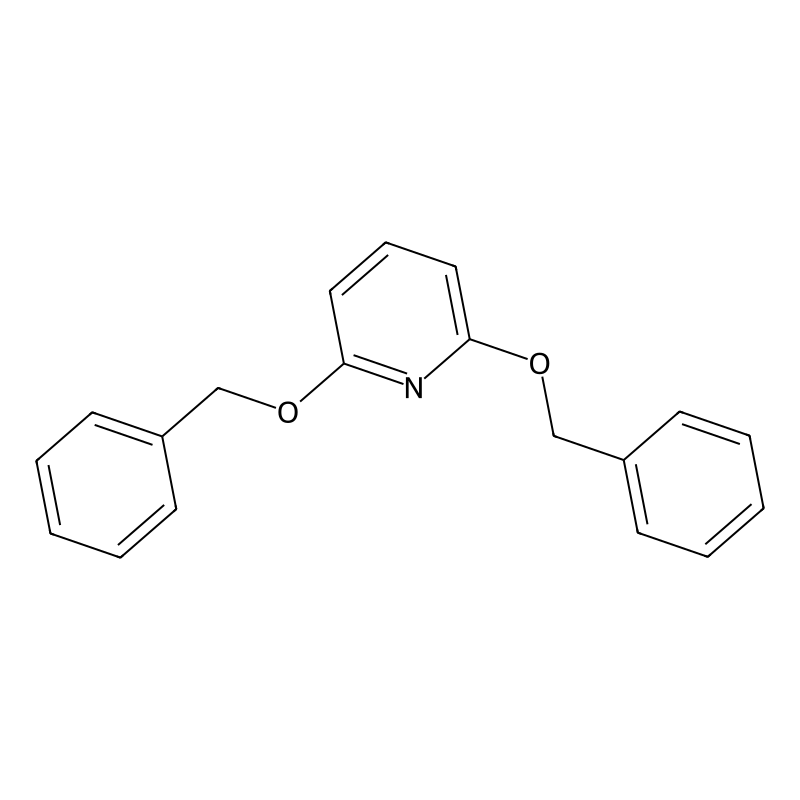

2,6-Bis(benzyloxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal-Templated Catenane Formation

Field: Supramolecular Chemistry

Summary: 2,6-Bis(N-alkyl-benzimidazolyl)pyridine (Bip) ligands have been employed to create mechanically interlocked catenanes via metal-templating. These catenanes consist of macrocycles and linear threads that self-assemble upon the addition of transition metal ions. The Bip ligand plays a crucial role in directing the formation of these intricate structures .

Experimental Procedure:

Results: The successful formation of catenanes provides insights into supramolecular chemistry and contributes to the development of functional materials and molecular machines.

Boronic Acid Derivative

Field: Medicinal Chemistry

Summary: (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are valuable tools in medicinal chemistry due to their ability to form reversible covalent bonds with diols (e.g., sugars). Researchers use boronic acids for drug design, enzyme inhibition, and bioconjugation.

Experimental Procedure:

Results: The boronic acid derivative can be used to develop novel drugs, study enzyme mechanisms, and create bioconjugates for targeted drug delivery.

2,6-Bis(benzyloxy)pyridine is an organic compound characterized by its pyridine core substituted at the 2 and 6 positions with benzyloxy groups. Its molecular formula is C₁₉H₁₇NO₂, and it has a molecular weight of approximately 291.34 g/mol. The compound is recognized for its structural features that allow for various chemical interactions and biological activities, making it a subject of interest in both synthetic and medicinal chemistry .

Due to the limited information on 2,6-Bis(benzyloxy)pyridine, it's crucial to handle it with caution assuming potential hazards common to aromatic and ether-containing compounds. This may include:

The biological properties of 2,6-bis(benzyloxy)pyridine have been explored in various studies. It has demonstrated potential antitumor activity, particularly in inhibiting the growth of specific cancer cell lines. For example, complexes derived from this compound have shown effectiveness against Eca109 cancer cells . Additionally, related compounds like 2,6-bis(2-benzimidazolyl)pyridine have been identified as selective inhibitors of small conductance calcium-activated potassium channels, suggesting that derivatives of 2,6-bis(benzyloxy)pyridine may also possess similar pharmacological properties .

The synthesis of 2,6-bis(benzyloxy)pyridine typically involves the alkylation of pyridine derivatives with benzyl halides under basic conditions. A common method includes:

- Preparation of Pyridine Derivative: Start with 2,6-dihydroxypyridine.

- Alkylation Reaction: Treat the dihydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

- Purification: The product can be purified through recrystallization or chromatography to obtain pure 2,6-bis(benzyloxy)pyridine.

This method allows for good yields and can be adjusted to incorporate different substituents on the pyridine ring or the benzyloxy groups .

2,6-Bis(benzyloxy)pyridine finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential as therapeutics in cancer treatment and as ion channel modulators.

- Coordination Chemistry: The ability to form complexes with transition metals makes it useful in catalysis and materials science.

- Research: It serves as a model compound for studying ligand behavior in coordination chemistry and biological systems .

Interaction studies involving 2,6-bis(benzyloxy)pyridine focus on its coordination chemistry and biological interactions. For example, researchers have investigated how this compound interacts with metal ions and how these interactions influence its biological activity. Studies suggest that the coordination of metal ions can enhance the antitumor efficacy of the compounds derived from 2,6-bis(benzyloxy)pyridine by altering their electronic properties and facilitating interactions with biological targets .

Several compounds share structural similarities with 2,6-bis(benzyloxy)pyridine. Here are some notable examples:

These compounds highlight the versatility of pyridine derivatives in medicinal chemistry while underscoring the unique properties that make 2,6-bis(benzyloxy)pyridine a valuable subject for further research.

The development of 2,6-bis(benzyloxy)pyridine as a synthetic intermediate emerged from the broader exploration of pyridine derivatives in heterocyclic chemistry during the mid-20th century. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound's significance became apparent through its application in the synthesis of complex natural products, particularly phenanthroindolizidine alkaloids. The strategic use of benzyloxy groups as protecting moieties for pyridine hydroxyl functionalities represents a fundamental advancement in synthetic methodology.

The compound's recognition in chemical databases dates back to 2005, when it was first catalogued in PubChem with the identifier CID 819936. This systematic documentation coincided with increased interest in pyridine-based protecting group strategies and their applications in total synthesis programs. The MDL number MFCD05863260 further establishes its place in chemical literature as a well-characterized synthetic intermediate.

Research applications have expanded significantly since its initial characterization, with particular emphasis on its role in the synthesis of biologically active compounds. The compound serves as a crucial intermediate in synthetic routes toward various pharmaceutical targets, demonstrating the evolution of protective group chemistry in modern organic synthesis.

Structural Significance in Heterocyclic Chemistry

The molecular architecture of 2,6-bis(benzyloxy)pyridine exemplifies sophisticated protective group strategy in heterocyclic chemistry. The compound features a pyridine core with benzyloxy substituents positioned symmetrically at the 2 and 6 positions, creating a sterically hindered environment around the nitrogen heteroatom. This arrangement provides selective protection for hydroxyl functionalities while maintaining the electronic properties essential for subsequent synthetic transformations.

The IUPAC nomenclature identifies the compound as 2,6-bis(phenylmethoxy)pyridine, reflecting the systematic naming convention for benzyloxy-substituted heterocycles. The canonical SMILES representation C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3 illustrates the connectivity pattern and stereochemical arrangement of the molecule.

Structural analysis reveals several key features that contribute to the compound's synthetic utility. The benzyloxy groups provide steric bulk that influences regioselectivity in electrophilic aromatic substitution reactions, while the ether linkages offer stability under basic conditions but remain cleavable under acidic or reductive conditions. The pyridine nitrogen maintains its nucleophilic character despite the electron-withdrawing nature of the adjacent oxygen substituents, enabling coordination chemistry applications and further functionalization reactions.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 2,6-bis(benzyloxy)pyridine typically employs 2,6-dihydroxypyridine as the starting material, which serves as the key precursor for various benzylation strategies [31]. The preparation of 2,6-dihydroxypyridine itself involves specialized synthetic routes, including degradation pathways from nicotine by aerobic bacteria such as Arthrobacter nicotinovorans [31] [32]. Alternative synthetic approaches utilize condensation reactions involving 2-cyanoacetamide with sodium methoxide followed by treatment with ethyl 2-methylacetoacetate in methanol [30].

Nucleophilic Substitution Reactions

The classical Williamson ether synthesis represents the most widely employed nucleophilic substitution method for synthesizing 2,6-bis(benzyloxy)pyridine [17] [18]. This approach involves the reaction of 2,6-dihydroxypyridine with benzyl halides under basic conditions, proceeding through an SN2 mechanism [17] [19]. The reaction typically utilizes potassium carbonate or sodium hydride as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [18] [19].

The mechanism proceeds through initial deprotonation of the hydroxyl groups on the pyridine ring, forming alkoxide anions that subsequently attack the electrophilic carbon of benzyl chloride or benzyl bromide [17] [18]. The choice of benzyl halide significantly influences reaction efficiency, with benzyl bromide generally providing higher yields compared to benzyl chloride due to the superior leaving group ability of bromide [40]. Reaction conditions typically require temperatures ranging from 80 to 120 degrees Celsius with reaction times extending from 6 to 24 hours [18] [19].

Phase transfer catalysis presents an alternative nucleophilic substitution approach that operates under milder conditions [35]. This methodology employs phase transfer catalysts such as tetrabutylammonium iodide or crown ethers to facilitate the transfer of hydroxide or alkoxide anions between aqueous and organic phases [13] [35]. The technique allows for the use of biphasic solvent systems, typically dimethylformamide-water mixtures, and operates at reduced temperatures of 60 to 100 degrees Celsius [35].

Cesium carbonate-promoted benzylation has emerged as a particularly effective nucleophilic substitution method that operates under mild conditions [41]. This approach leverages the unique coordination properties of cesium ions with oxygen atoms, enabling the reaction to proceed at room temperature [41]. The methodology demonstrates excellent compatibility with various benzyl halides and provides yields ranging from 75 to 90 percent with reaction times of 2 to 24 hours [41].

Catalytic Approaches

Metal-catalyzed benzylation reactions have gained prominence as efficient alternatives to classical nucleophilic substitution methods [22] [34]. Palladium-catalyzed systems, particularly those incorporating 2-hydroxypyridine motifs, demonstrate exceptional activity for direct alkylation reactions through metal-ligand cooperative mechanisms [22]. These catalytic systems operate under mild conditions, typically at temperatures ranging from 25 to 100 degrees Celsius, and achieve yields of 80 to 95 percent [22].

Copper-catalyzed benzylation represents another significant catalytic approach, particularly for the functionalization of benzylpyridine derivatives [34]. The methodology employs copper catalysts in combination with bases such as potassium carbonate, enabling efficient carbon-oxygen bond formation [15]. Iron-catalyzed systems utilizing iron(II/III) chloride tetrahydrate in the presence of pyridine bis-thiazoline ligands have also demonstrated effectiveness for benzyl ether formation [16].

Continuous flow synthesis has revolutionized catalytic benzylation by enabling rapid, scalable production of benzyl ethers [48]. Flow chemistry systems utilizing potassium hexamethyldisilazide and benzyl bromide in dimethylformamide achieve benzylation in remarkably short reaction times of 6 to 21 minutes [48]. This approach offers significant advantages including precise temperature control, enhanced mixing efficiency, and elimination of the need for cooling baths typically required in batch processes [48].

The mechanism of catalytic benzylation involves initial coordination of the substrate to the metal center, followed by activation of the carbon-oxygen bond and subsequent nucleophilic attack [22]. Metal-ligand cooperativity plays a crucial role in these transformations, with the hydroxyl moiety on pyridine-based ligands contributing to enhanced catalytic activity [22].

Industrial Production Techniques

Industrial production of 2,6-bis(benzyloxy)pyridine requires careful consideration of scale-up factors, process economics, and environmental impact [47]. The transition from laboratory to industrial scale involves fundamental changes in heat transfer mechanisms, mixing efficiency, and purification strategies [47] [29].

Heat transfer optimization represents a critical aspect of industrial production, necessitating the replacement of laboratory heating mantles with jacketed reactors and heat exchangers [47]. Industrial reactors employ mechanical stirring systems with high-efficiency impellers to ensure adequate mixing of reactants, particularly important given the heterogeneous nature of many benzylation reactions [47].

Solvent selection for industrial processes emphasizes recyclability and environmental considerations [50]. Green chemistry principles favor the use of renewable solvents such as 2-methyltetrahydrofuran, which offers superior properties compared to traditional solvents like tetrahydrofuran [50]. Cyclopentyl methyl ether provides another environmentally friendly alternative, demonstrating enhanced stability and resistance to peroxide formation [50].

Process intensification through continuous flow technology has gained significant traction in industrial settings [48]. Continuous flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced inventory of hazardous materials [48]. The technology facilitates production rates exceeding 30 grams per hour for gram-scale syntheses [48].

Industrial purification strategies emphasize cost-effectiveness and scalability [29]. Large-scale distillation units replace rotary evaporators for solvent recovery, while comprehensive waste treatment systems manage byproducts and unreacted starting materials [29]. Automated analytical systems provide real-time quality control, ensuring consistent product specifications [29].

Purification and Isolation Strategies

Purification of 2,6-bis(benzyloxy)pyridine requires sophisticated separation techniques to achieve the high purity levels demanded for pharmaceutical and research applications [49]. Column chromatography represents the most widely employed purification method, utilizing differential adsorption on silica gel stationary phases [24] [49].

Normal-phase chromatography emerges as the preferred elution mode due to superior selectivity for isomeric compounds and minimal sample solubility issues [49]. Mobile phase systems typically employ hexane-ethyl acetate gradients, with optimization studies revealing that retention factors between 4 and 6 provide optimal separation efficiency [49]. Resolution requirements depend on structural properties of the target compound and desired sample loading, with delta retention factors of 1 or greater between the target compound and nearest impurities ensuring successful purification [49].

| Purification Method | Mobile Phase | Typical Purity | Scale | Recovery |

|---|---|---|---|---|

| Column Chromatography | Hexanes/EtOAc gradients | 95-99% | mg to kg | 70-90% |

| Recrystallization | Ethanol, methanol | 90-98% | g to kg | 60-85% |

| Liquid-Liquid Extraction | EtOAc/H₂O, DCM/H₂O | 85-95% | mg to kg | 80-95% |

| High Performance Liquid Chromatography | ACN/H₂O with modifiers | 99%+ | mg to g | 85-95% |

| Flash Chromatography | Hexanes/EtOAc gradients | 90-98% | mg to g | 75-90% |

Recrystallization provides an alternative purification strategy based on differential solubility at varying temperatures [28]. The technique utilizes alcoholic solvents such as ethanol or methanol, achieving purities of 90 to 98 percent with recovery rates of 60 to 85 percent [28]. The method proves particularly effective for larger scale purifications where column chromatography becomes economically prohibitive [28].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [25] [49]. Mixed-mode stationary phases, such as Primesep 100 columns, demonstrate excellent retention and separation capabilities for pyridine derivatives [25]. Detection utilizing ultraviolet spectroscopy at 250 nanometers enables limits of detection as low as 5 parts per billion [25].

Preparative high-performance liquid chromatography systems incorporate recycling technology and peak shaving to enhance separation efficiency [49]. Recycling techniques artificially increase column length by redirecting eluent from column outlet to inlet, dramatically improving resolution while minimizing solvent consumption [49]. The approach proves particularly valuable for challenging separations where standard chromatographic resolution proves insufficient [49].

Radial compression chromatography provides scalable purification solutions for complex separation problems [49]. Prepacked cartridges with radial compression technology create stable separation beds, offering high confidence in consistency and scalability for preparative processes [49]. The methodology enables purification of 90-gram batches in single experiments using medium-pressure systems [49].

Automated low-pressure chromatographic systems facilitate high-throughput purification with parallel processing capabilities [49]. Ten-channel systems with individual gradient control dramatically improve productivity over traditional methods, enabling purification of multiple samples simultaneously [49]. Quality control through reverse-phase high-performance liquid chromatography-mass spectrometry confirms purities exceeding 97 percent for compounds isolated using these methodologies [49].

Solvent selection for purification processes emphasizes both separation efficiency and environmental considerations [27]. Polar aprotic solvents such as ethyl acetate and dichloromethane provide excellent extraction capabilities for organic compounds [27]. Drying agents including anhydrous calcium chloride, calcium sulfate, and magnesium sulfate remove residual water from organic extracts [27].

The integration of multiple purification techniques often proves necessary to achieve desired purity specifications [49]. Sequential application of liquid-liquid extraction followed by column chromatography or recrystallization provides comprehensive purification protocols [27] [49]. Process optimization studies demonstrate that analytical high-performance liquid chromatography method development can be completed in as little as one hour, enabling rapid transfer to preparative systems [49].